molecular formula C16H28N2O2 B5776256 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- CAS No. 5424-68-0

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-

Cat. No.: B5776256
CAS No.: 5424-68-0
M. Wt: 280.41 g/mol
InChI Key: NVTLOLOYAHYCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenediol, 2,5-bis[(diethylamino)methyl]- typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-benzenediol (hydroquinone).

    Alkylation: The hydroquinone undergoes alkylation with diethylamine and formaldehyde under basic conditions

The reaction conditions generally include:

    Solvent: An aqueous or alcoholic medium.

    Temperature: Mild temperatures, typically around 25-50°C.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 1,4-benzenediol, 2,5-bis[(diethylamino)methyl]- follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The compound can be reduced back to the corresponding hydroquinone derivative.

    Substitution: The diethylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Regeneration of the hydroquinone derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediol, 2,5-bis[(diethylamino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminomethyl groups enhance its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The hydroxyl groups can participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol, 2-methyl-:

    1,4-Benzenediol, 2,5-dimethyl-: Contains methyl groups at both the 2 and 5 positions.

    1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-: Has tert-butyl groups at the 2 and 5 positions.

Uniqueness

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- is unique due to the presence of diethylaminomethyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2,5-bis(diethylaminomethyl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-17(6-2)11-13-9-16(20)14(10-15(13)19)12-18(7-3)8-4/h9-10,19-20H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTLOLOYAHYCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1O)CN(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202594
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5424-68-0
Record name 2,5-Bis[(diethylamino)methyl]-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.